![molecular formula C20H23N5O B2748397 3-cyclohexyl-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]propanamide CAS No. 894064-24-5](/img/structure/B2748397.png)

3-cyclohexyl-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

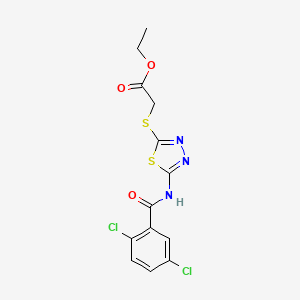

The compound “3-cyclohexyl-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]propanamide” is a complex organic molecule that contains a triazolopyridazine ring, which is a type of azole. Azoles are a class of five-membered heterocyclic compounds that contain at least one nitrogen atom and other non-carbon atoms .

Synthesis Analysis

The synthesis of such compounds is usually achieved through a series of organic reactions, involving the formation of the triazolopyridazine ring and the attachment of the phenyl and cyclohexyl groups. Unfortunately, without specific literature or patents, it’s hard to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a triazolopyridazine ring attached to a phenyl group and a cyclohexyl group through a propanamide linkage .Chemical Reactions Analysis

Triazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry and can undergo transformations such as N-alkylation and N-oxidation .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. It’s difficult to predict these properties without specific experimental data .Applications De Recherche Scientifique

Triazolopyridazine and Triazolobenzodiazepine Research Applications

1. Pharmacokinetics and Metabolism

Compounds with triazolopyridazine and triazolobenzodiazepine structures are extensively studied for their pharmacokinetics and metabolism. For example, ticagrelor, a triazolopyrimidine derivative, is a P2Y12 receptor antagonist developed to prevent thrombotic events in patients with acute coronary syndromes. Its pharmacokinetics, metabolism, and excretion have been investigated to understand its absorption, distribution, and the role of its active metabolites (Teng et al., 2010). This research is crucial for optimizing dosages and understanding drug interactions, which can be a potential area of application for compounds with similar structures.

2. Neuropharmacological Effects

The neuropharmacological effects of triazolobenzodiazepines, such as alprazolam, have been studied for their antidepressant properties and mechanisms of action. These studies explore how these compounds interact with neurotransmitter systems and their potential therapeutic applications in treating mood disorders. For instance, the antidepressant effects of alprazolam have been linked to enhanced signal transduction by adenylate cyclase in platelet membranes (Mooney et al., 1985). Understanding these mechanisms can inform the development of new therapeutic agents with improved efficacy and safety profiles.

3. Antifungal Activity

Voriconazole, a triazole compound, exemplifies the application of triazole chemistry in developing antifungal agents. It's used for the treatment of invasive fungal infections, with studies exploring its interaction with other medications and its impact on patient management strategies, particularly in immunocompromised patients (Groll et al., 2003). The research into such drug interactions is vital for optimizing antifungal therapy and minimizing adverse effects.

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

The primary target of this compound is the Cell division protein ZipA . This protein is found in Escherichia coli (strain K12) and Shigella flexneri . It plays a crucial role in bacterial cell division.

Mode of Action

It is believed to interact with the cell division protein zipa, potentially inhibiting its function .

Propriétés

IUPAC Name |

3-cyclohexyl-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O/c26-20(12-9-15-5-2-1-3-6-15)22-17-8-4-7-16(13-17)18-10-11-19-23-21-14-25(19)24-18/h4,7-8,10-11,13-15H,1-3,5-6,9,12H2,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTWIQWYRIAEAGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCC(=O)NC2=CC=CC(=C2)C3=NN4C=NN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(dimethylamino)propyl)-4-(ethylsulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2748314.png)

![(E)-1-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-(4-methylanilino)prop-2-en-1-one](/img/structure/B2748316.png)

![6-(2-Methoxyphenyl)-2-[1-(4-methyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2748319.png)

![3-Amino-n-[4-(dimethylamino)phenyl]propanamide](/img/structure/B2748320.png)

![7-Chloro-5-(4-(4-methoxyphenyl)piperazin-1-yl)-3-(3-(trifluoromethyl)phenyl)-[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2748322.png)

![5-((3,4-dimethoxyphenethyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2748326.png)

![2-(4-ethoxyphenyl)-1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2748327.png)

![N-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2748331.png)

![2-Chloro-5-[(2-naphthylsulfanyl)methyl]-1,3-thiazole](/img/structure/B2748332.png)

![2-[(4-chlorophenyl)sulfanyl]-1-phenyl-1-ethanone O-(2,4-dichlorobenzyl)oxime](/img/structure/B2748335.png)

![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2748336.png)